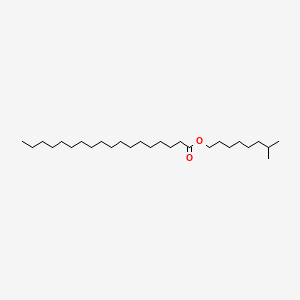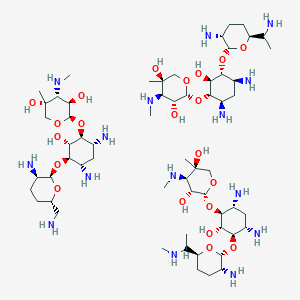
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid is a synthetic organic compound that belongs to the class of phenoxyacetic acids This compound is characterized by the presence of a chloro group, a methoxycinnamoyl group, and a phenoxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorophenol, o-methoxycinnamic acid, and chloroacetic acid.
Esterification: The first step involves the esterification of o-methoxycinnamic acid with chloroacetic acid in the presence of a catalyst such as sulfuric acid. This reaction forms the ester intermediate.
Nucleophilic Substitution: The ester intermediate is then subjected to nucleophilic substitution with 4-chlorophenol in the presence of a base such as sodium hydroxide. This step results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the esterification and nucleophilic substitution reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioethers.
科学的研究の応用
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, or inflammation.
類似化合物との比較
Similar Compounds
(4-Chloro-2-methylphenoxy)acetic acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another herbicide with a similar phenoxyacetic acid moiety.
2,4,5-Trichlorophenoxyacetic acid: A herbicide with multiple chloro substitutions on the phenoxyacetic acid structure.
Uniqueness
(4-Chloro-2-(o-methoxycinnamoyl)phenoxy)acetic acid is unique due to the presence of the o-methoxycinnamoyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
28328-73-6 |
|---|---|
分子式 |
C18H15ClO5 |
分子量 |
346.8 g/mol |
IUPAC名 |
2-[4-chloro-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H15ClO5/c1-23-16-5-3-2-4-12(16)6-8-15(20)14-10-13(19)7-9-17(14)24-11-18(21)22/h2-10H,11H2,1H3,(H,21,22)/b8-6+ |
InChIキー |
NFDFMINPBPDHEE-SOFGYWHQSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
正規SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)


![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)






